2-Fluoro-5-sulfamoylbenzamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 218.21 g/mol. This compound features a fluorine atom and a sulfamoyl group attached to a benzamide structure, which contributes to its unique chemical properties and potential applications in various scientific fields. It is particularly noteworthy for its roles in medicinal chemistry, materials science, and biological studies, where it serves as a pharmacophore and biochemical probe.
2-Fluoro-5-sulfamoylbenzamide can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the category of sulfonamides. Its structure includes functional groups that are vital for its reactivity and biological interactions. The compound is often synthesized for research purposes, particularly in the development of new pharmaceuticals .
The synthesis of 2-Fluoro-5-sulfamoylbenzamide typically involves several key steps:
The synthesis may also employ various reaction conditions optimized for yield and purity, including the use of continuous flow reactors for industrial production . Reaction solvents such as dichloromethane are commonly utilized, along with catalysts like triethylamine to facilitate reactions.
The molecular structure of 2-Fluoro-5-sulfamoylbenzamide can be represented as follows:
C1=CC(=C(C=C1F)S(=O)(=O)N)C(=O)N
WFDJHQHECDAQLN-UHFFFAOYSA-N
These structural representations indicate the arrangement of atoms within the molecule, highlighting the presence of functional groups that influence its chemical behavior .
2-Fluoro-5-sulfamoylbenzamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Fluoro-5-sulfamoylbenzamide involves its interaction with specific biological targets, such as enzymes or receptors. The fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with active sites on proteins. Meanwhile, the sulfamoyl group can participate in biochemical reactions that modulate protein activity, influencing various biological pathways .
Key chemical properties include:
Relevant data regarding solubility and stability are crucial for practical applications in laboratory settings .
2-Fluoro-5-sulfamoylbenzamide has several significant applications:
Industrial synthesis of 2-fluoro-5-sulfamoylbenzamide leverages modular block approaches to enable structural diversification. The core scaffold is divided into five regions (A–E), allowing independent optimization of each domain for enhanced bioactivity. Key industrial routes include:
Table 1: Industrial Synthetic Routes for Key Derivatives
Target Region | Reaction Sequence | Critical Intermediate | Yield (%) |
---|---|---|---|
Part A (Alkyl) | Chlorosulfonation → Amidation → Amination | 3,4-Difluoroaniline adduct | 65–77 |
Part B (Inversion) | Boc-protection → Amidation → Deprotection/Sulfonylation | Boc-amino intermediate | 23–47 |
Part D (Benzyl) | Grignard addition → Acylation | Cyclopropyl-substituted benzylamine | 88 |
Bicyclic derivatives (Region E) suffer from low efficiency due to stoichiometric copper iodide requirements and harsh Ullmann coupling conditions (150°C, 12–15 hours), making them impractical for scale-up [1].
Continuous-flow technology resolves critical chemoselectivity challenges in sulfamoylbenzamide synthesis. Recent advancements demonstrate:
Flow reactors enhance safety by minimizing exposure to hazardous intermediates (e.g., sulfonyl chlorides) and improving heat transfer during exothermic amidation steps, making them ideal for gram-scale production of lead compounds [2] [5].
Fluorine incorporation occurs early in synthesis via commercially available fluorinated benzoic acids (e.g., 2-fluorobenzoic acid), avoiding direct handling of hazardous fluorinating agents. Critical catalytic advancements include:
Sulfamoylation employs nucleophile-controlled selectivity: Cycloalkylamines (cyclopentyl, cyclohexyl) outperform linear alkylamines in both yield (70–85% vs. 40–55%) and antiviral activity – cyclopentyl analogue 4a exhibits EC~50~ = 0.8 μM against HBV [1] [7].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2